2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-16-6-5-9-19-21(16)23-22(28-19)26-18-10-12-24(13-11-18)20(25)15-27-14-17-7-3-2-4-8-17/h2-9,18H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJMJLJMVIAMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one , often referred to by its chemical identifier Y031-0660, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by data from various studies.
Chemical Structure
The molecular formula of this compound is , and its structure includes a benzylsulfanyl group and a piperidine moiety linked to a benzothiazole derivative. This unique combination contributes to its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. In one study, derivatives of piperidine exhibited IC50 values ranging from 0.63 µM to 6.28 µM against acetylcholinesterase (AChE), demonstrating their potential as effective antibacterial agents .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Y031-0660 | Salmonella typhi | 2.14 |
| Y031-0660 | Bacillus subtilis | 0.63 |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against urease and AChE. The results indicate strong inhibitory effects, which are crucial for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 |
| Urease | 0.63 |
Anticancer Properties
The benzothiazole and piperidine moieties in the compound suggest potential anticancer activity. Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA intercalation and disruption of cellular processes .
Case Studies
- Antibacterial Screening : A study synthesized several derivatives of piperidine and evaluated their antibacterial efficacy against multiple strains. The findings highlighted that compounds with sulfamoyl functionalities exhibited notable antibacterial properties, supporting the hypothesis that Y031-0660 may possess similar effects .
- Enzyme Inhibition Studies : Another research effort focused on the synthesis of piperidine derivatives with various functional groups. These compounds showed strong inhibition against AChE and urease, with some exhibiting IC50 values significantly lower than standard drugs used in treatment .
The proposed mechanism of action for Y031-0660 involves:
- Interaction with Biological Macromolecules : The presence of the sulfanyl group allows for interactions with proteins and enzymes, potentially leading to enzyme inhibition.
- DNA Intercalation : The benzothiazole moiety may intercalate into DNA, disrupting replication and transcription processes essential for cell proliferation.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one exhibit antiviral properties. For example, studies have shown that derivatives can inhibit the entry of viruses such as the Ebola virus (EBOV) through their interaction with viral proteins. The benzimidazole and piperidine components contribute to this activity by enhancing binding affinity to viral targets .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been synthesized and evaluated for their ability to combat various bacterial strains. The presence of the benzothiazole moiety is particularly noteworthy, as it has been associated with enhanced antimicrobial effects against resistant strains .
Modulation of Enzymatic Activity
The compound may also modulate the activity of specific enzymes involved in metabolic pathways. For instance, it has been suggested that related compounds can influence the activity of 11 β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in metabolic syndrome management. This modulation could lead to therapeutic strategies for conditions such as obesity and diabetes .
Synthesis and Biological Evaluation
A recent study detailed the synthesis of functionalized derivatives of this compound and assessed their biological properties. The synthesized compounds were evaluated for their ability to inhibit EBOV entry, showing promising results with several exhibiting submicromolar activity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzylsulfanyl Group
The benzylsulfanyl (-S-CH₂C₆H₅) group is susceptible to nucleophilic displacement under basic conditions. For example:
-
Thiol exchange : Reaction with thiols (RSH) in polar aprotic solvents (e.g., DMF) at 60–80°C replaces the benzylsulfanyl group with alternative thiols .
-
Oxidative substitution : In the presence of peroxides, the sulfide may oxidize to a sulfone (-SO₂-), altering its leaving-group ability .
Example reaction :
Ketone Functional Group Reactivity
The ethanone moiety participates in classic carbonyl reactions:
For instance, reduction with NaBH₄ yields the alcohol derivative, which can undergo further functionalization (e.g., alkylation) .
Piperidine Ring Modifications
The piperidine ring undergoes reactions typical of secondary amines:
-
Alkylation : Treatment with alkyl halides (R-X) in the presence of K₂CO₃ forms quaternary ammonium salts .
-
Acylation : Reacts with acyl chlorides (RCOCl) to form amides under Schotten-Baumann conditions .
Example :
Benzothiazole Ring Reactivity
The 4-methyl-1,3-benzothiazol-2-yloxy group participates in:
-
Electrophilic substitution : Nitration or halogenation at the aromatic ring’s C5 position under HNO₃/H₂SO₄ or X₂/FeCl₃ .
-
Ring-opening : Strong bases (e.g., NaOH) cleave the thiazole ring, yielding thiolate intermediates .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the benzothiazole’s C2 position are feasible, enabling aryl/heteroaryl introductions .
Example :
Stability Under Acidic/Basic Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
a. 2-(Benzenesulfonyl)-1-[4-(4-Methyl-1,3-Benzothiazol-2-yl)Piperazin-1-yl]Ethan-1-one (CAS 897475-66-0)
- Key Differences :
- Replaces the piperidinyl group with a piperazinyl ring (increasing basicity due to the additional nitrogen).
- Substitutes benzylsulfanyl with a benzenesulfonyl group (sulfonyl vs. sulfanyl), introducing stronger electron-withdrawing effects.
- Impact : The sulfonyl group may reduce metabolic stability compared to the sulfanyl moiety in the target compound. Piperazinyl derivatives often exhibit improved water solubility but may face challenges in blood-brain barrier penetration .
b. 1-[4-(1,3-Benzothiazol-2-yl)Piperidin-1-yl]-2-[(2,6-Dichlorophenyl)Sulfanyl]Ethan-1-one (CAS 478248-39-4)
- Key Differences :
- Replaces 4-methylbenzothiazole with an unsubstituted benzothiazole .
- Substitutes benzylsulfanyl with a 2,6-dichlorophenylsulfanyl group.
- However, chlorine atoms may increase toxicity risks .
c. 6-{[2-(4-Benzylpiperidin-1-yl)Ethyl]Sulfinyl}-1,3-Benzoxazol-2(3H)-one (CAS 1195865-71-4)
- Key Differences :
- Replaces benzothiazole with a benzoxazolone core (oxygen instead of sulfur in the heterocycle).
- Uses a sulfinyl linker instead of sulfanyl, creating a chiral center and altering redox sensitivity.
- Sulfinyl groups may confer higher metabolic liability .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Lipophilicity (LogP) <sup>†</sup> |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₄N₂O₂S₂ | 448.58 | 4-Methylbenzothiazole, Benzylsulfanyl | 3.8 (estimated) |
| 2-(Benzenesulfonyl)-1-[4-(4-Methylbenzothiazol-2-yl)Piperazinyl]Ethan-1-one | C₂₀H₂₁N₃O₃S₂ | 415.53 | Benzenesulfonyl, Piperazinyl | 2.9 |
| 1-[4-(Benzothiazol-2-yl)Piperidinyl]-2-(2,6-Dichlorophenylsulfanyl)Ethanone | C₂₀H₁₈Cl₂N₂OS₂ | 437.41 | Dichlorophenylsulfanyl, Unsubstituted Benzothiazole | 4.2 |
<sup>†</sup> *LogP values estimated using fragment-based methods (e.g., XLogP3).
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the benzothiazole-oxy group onto the piperidine ring.
- Thioether formation between benzyl mercaptan and a ketone intermediate.
Key conditions include: - Temperature control (e.g., reflux in dioxane or DMF at 80–100°C) to optimize intermediate formation .
- Inert atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups .
- Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization to achieve >95% purity .
Basic: Which analytical techniques are most effective for characterizing intermediates and the final product?
Methodological Answer:
- HPLC-MS : Monitors reaction progress and identifies byproducts using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .
- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl₃) confirms regioselectivity, particularly for benzothiazole-oxy and sulfanyl linkages .
- XRD : Resolves crystallographic data for bond angles/torsional strains in the piperidine-benzothiazole core .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies (AutoDock Vina, Schrödinger) model interactions with enzymes/receptors (e.g., kinases) using the benzothiazole moiety as a pharmacophore anchor .
- MD simulations (AMBER/GROMACS) assess stability of ligand-target complexes, focusing on hydrogen bonding between the sulfanyl group and cysteine residues .
- QSAR models correlate substituent effects (e.g., 4-methyl on benzothiazole) with bioactivity .
Advanced: How to resolve contradictions in reported synthetic yields for similar piperidine-benzothiazole derivatives?
Methodological Answer:
Systematically test variables:
- Solvent polarity : Lower yields in polar aprotic solvents (DMF) vs. non-polar (toluene) due to side reactions .
- Catalysts : Compare Pd/C vs. CuI in coupling steps; CuI may improve benzothiazole-oxy incorporation by 15–20% .
- Data reconciliation : Use DOE (Design of Experiments) to identify critical factors (e.g., temperature > pH) .
Advanced: What mechanistic insights explain the reactivity of the sulfanyl group in downstream modifications?
Methodological Answer:
- Nucleophilic susceptibility : The sulfanyl (-S-) group undergoes oxidation to sulfoxide/sulfone under controlled H₂O₂ exposure, altering electronic properties .
- Cross-coupling potential : Pd-mediated reactions (e.g., Suzuki-Miyaura) at the benzyl position require protecting the sulfanyl group with Boc to prevent catalyst poisoning .
Basic: What stability considerations are critical for long-term storage of this compound?
Methodological Answer:
- Thermal stability : DSC/TGA shows decomposition >200°C; store at –20°C under N₂ to prevent oxidation .
- Light sensitivity : Benzothiazole derivatives degrade under UV; use amber vials and stabilize with antioxidants (BHT) .
Advanced: How to design biological assays to evaluate its kinase inhibition potential?
Methodological Answer:
- In vitro kinase profiling : Use ADP-Glo™ assay (Promega) against a panel of 50+ kinases (e.g., PI3K, EGFR) at 10 µM .
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., HeLa) with ATP-competitive inhibitors as positive controls .
- Data validation : Cross-validate with SPR (Surface Plasmon Resonance) for binding affinity (KD) measurements .
Advanced: What strategies improve regioselectivity in introducing the benzothiazole-oxy group to piperidine?
Methodological Answer:
- Directing groups : Install a nitro group at the piperidine 4-position to steer benzothiazole-oxy coupling .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, minimizing side-product formation .
Advanced: How to address metabolic instability in preclinical studies?
Methodological Answer:
- Liver microsome assays : Identify major metabolites (e.g., sulfoxide formation) using LC-QTOF-MS .
- Structural tweaks : Replace benzylsulfanyl with cyclopropylsulfanyl to reduce CYP3A4-mediated oxidation .
Basic: What synthetic routes minimize genotoxic impurities in the final product?
Methodological Answer:
- Control aryl chlorides : Limit residuals to <10 ppm via SPE (Solid-Phase Extraction) .
- ICH M7 compliance : Use Ames test-negative intermediates (e.g., avoid nitroarenes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
